molecular formula C12H13N3O3 B2623640 Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate CAS No. 159216-53-2

Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate

Cat. No.: B2623640
CAS No.: 159216-53-2
M. Wt: 247.254
InChI Key: CLTKKPRUJDXJOF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate typically involves the reaction of ethyl glycinate hydrochloride with 4-cyanophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes steps such as purification through recrystallization or chromatography to achieve high purity levels required for research applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[(4-nitrophenyl)carbamoyl]amino}acetate
  • Ethyl 2-{[(4-methoxyphenyl)carbamoyl]amino}acetate
  • Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}acetate

Uniqueness

Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in specific research applications where these properties are advantageous .

Biological Activity

Overview

Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate is a synthetic compound with notable applications in both organic chemistry and biological research. This compound has garnered attention for its potential biological activities, particularly in the fields of proteomics and medicinal chemistry.

  • IUPAC Name : Ethyl 2-[(4-cyanophenyl)carbamoylamino]acetate
  • Molecular Formula : C12H13N3O3
  • Molecular Weight : 247.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate biochemical pathways involved in cellular signaling, metabolic regulation, and gene expression. Its unique structural features, particularly the cyano group, contribute to its reactivity and potential interactions within biological systems.

Biological Activities

  • Antiviral Activity : this compound has been explored for its antiviral properties, particularly against HIV-1. Studies suggest that derivatives of this compound exhibit significant inhibitory effects on viral replication, indicating its potential as a lead compound for antiviral drug development .
  • Proteomics Research : The compound is utilized in proteomics to study protein interactions and functions. Its biochemical properties allow it to act as a probe in various assays aimed at understanding protein dynamics within cells .
  • Synthesis of Bioactive Compounds : As a versatile building block in organic synthesis, this compound serves as a precursor for developing other bioactive molecules, enhancing its relevance in pharmaceutical chemistry .

Case Study 1: Antiviral Efficacy

A study examining the antiviral efficacy of this compound derivatives demonstrated that certain modifications to the structure significantly enhanced activity against HIV-1. The most potent derivative achieved an EC50 value of approximately 5 μM, showcasing its potential as a therapeutic agent .

Case Study 2: Proteomic Applications

In proteomic studies, the use of this compound facilitated the identification of novel protein interactions. The compound's ability to form stable complexes with target proteins allowed researchers to map interaction networks crucial for understanding disease mechanisms .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaAntiviral ActivityUnique Features
Ethyl 2-{[(4-nitrophenyl)carbamoyl]amino}acetateC12H13N3O3ModerateNitro group substitution
Ethyl 2-{[(4-methoxyphenyl)carbamoyl]amino}acetateC12H13N3O3LowMethoxy group affecting electronic properties
Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}acetateC12H13N3O3HighChlorine substituent enhancing reactivity

Properties

IUPAC Name

ethyl 2-[(4-cyanophenyl)carbamoylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-2-18-11(16)8-14-12(17)15-10-5-3-9(7-13)4-6-10/h3-6H,2,8H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTKKPRUJDXJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of ethoxycarbonylmethyl isocyanate (24.5 ml, 0.212 mol) in DMF (100 ml) a solution of 4-aminobenzonitrile (25 g, 0.212 mol) in DMF (100 ml) was added within 30 min at 0° C. Stirring was continued for 7 d and additional ethoxycarbonylmethyl isocyanate was added periodically (18.5 ml, 0.156 mol). The solvent was removed in vacuo and the residue was stirred in ethyl acetate/diethyl ether. The mixture was filtered to give the title compound (39.12 g, 74%; white solid of m.p. 140-144° C.) which was used without further purification.
Quantity
24.5 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
74%

Synthesis routes and methods II

Procedure details

A solution of 2.74 g (23 mmol) of 4-aminobenzonitrile in 10 ml of dimethoxyethane is added dropwise to a cooled solution (0° C.) of 3 g (23 mmol) of ethyl isocyanatoacetate in 10 ml of dimethoxyethane and the mixture is stirred at room temperature. The product is filtered off and washed with dimethoxyethane.
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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